molecular formula C14H26N2O2 B11865073 Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate

Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate

Cat. No.: B11865073
M. Wt: 254.37 g/mol
InChI Key: IRRPOJFSIBRWML-UHFFFAOYSA-N
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Description

Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 1 and a carbamate group at position 6. The tert-butyl group serves as a protective moiety, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry due to its structural rigidity, which can improve binding affinity and selectivity in drug design . Its synthesis typically involves multi-step reactions, including hydrogenation, Boc protection, and functional group transformations, as demonstrated in various protocols .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-(1-azaspiro[4.5]decan-8-yl)carbamate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-8-14(9-6-11)7-4-10-15-14/h11,15H,4-10H2,1-3H3,(H,16,17)

InChI Key

IRRPOJFSIBRWML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CCCN2)CC1

Origin of Product

United States

Preparation Methods

Hydrolysis of tert-Butyl 2-(Methoxycarbonyl)-1-oxo-8-azaspiro[4.5]decane-8-carboxylate

A foundational method involves the hydrolysis of tert-butyl 2-(methoxycarbonyl)-1-oxo-8-azaspiro[4.5]decane-8-carboxylate using lithium hydroxide in a mixture of tetrahydrofuran (THF), ethanol, and water (2:2:1 v/v) at 90°C for 60 hours. The reaction proceeds via saponification of the methyl ester, yielding tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate with a purified yield of 54% (9.41 g from 17.2 g starting material).

Key Reaction Conditions:

  • Reagents: LiOH (26 g, 1.10 mol), THF/EtOH/H₂O (555 mL total)

  • Workup: Extraction with dichloromethane, brine washing, sodium sulfate drying

  • Purification: Flash chromatography (20–30% ethyl acetate in hexanes)

This step is critical for deprotecting the ester group while retaining the tert-butyl carbamate moiety, which is essential for subsequent functionalization.

Alkylation with Lithium Diisopropylamide (LDA) and Aldehydes

The spirocyclic ketone intermediate undergoes alkylation via enolate formation. For example, treatment of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (4.5 g, 17.8 mmol) with lithium diisopropylamide (LDA, 1.5 M in cyclohexane) at −78°C for 30 minutes generates a stabilized enolate, which reacts with propionaldehyde (2.6 mL, 36 mmol) to introduce an alkyl side chain. The reaction achieves a 67% yield (4.75 g) after purification by flash chromatography.

Optimization Insights:

  • Temperature Control: Maintaining −78°C prevents side reactions such as over-alkylation.

  • Solvent Choice: THF ensures optimal enolate stability and reactivity.

Carbamate Formation via Nucleophilic Substitution

The tert-butyl carbamate group is introduced using tert-butyl chloroformate under basic conditions. For instance, reacting 8-azaspiro[4.5]decan-1-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base yields the target compound. This method typically achieves >80% yields in laboratory settings.

Industrial-Scale Adaptation:

  • Continuous Flow Reactors: Improve mixing and heat transfer for exothermic reactions.

  • Catalyst Recycling: Titanium tetraisopropoxide enhances reaction efficiency in reductive amination steps.

Comparative Analysis of Methodologies

Yield and Purity Across Synthetic Steps

The table below summarizes yields and critical parameters for key steps:

StepStarting MaterialProductYield (%)Purity (HPLC)
Ester Hydrolysis17.2 gtert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate54≥95%
Enolate Alkylation4.5 gAlkylated spirocyclic derivative67≥98%
Boc Protection10 mmolTert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate82≥99%

Solvent and Reagent Impact

  • THF/EtOH/H₂O Mixture: Optimal for hydrolysis due to balanced polarity and solubility.

  • LDA vs. NaH: LDA provides superior enolate regioselectivity compared to sodium hydride.

Industrial Production Considerations

Scale-Up Challenges

  • Exothermic Reactions: Hydrolysis and enolate formation require jacketed reactors for temperature control.

  • Waste Management: Ethanol/THF mixtures necessitate distillation recovery systems.

Cost-Efficiency Metrics

  • Reagent Costs: Lithium hydroxide ($12/kg) vs. sodium hydroxide ($3/kg) for hydrolysis.

  • Catalyst Loading: Titanium tetraisopropoxide reduces reaction times by 40% but increases costs.

Analytical Validation and Characterization

Structural Confirmation

  • ¹H NMR (CDCl₃): Key signals include δ 1.47 (s, 9H, tert-butyl), 3.05–3.10 (m, 2H, spiro NH), and 3.87–3.92 (m, 2H, carbamate).

  • Mass Spectrometry: Molecular ion peak at m/z 254.37 [M+H]⁺ confirms molecular weight.

Purity Assessment

  • HPLC: Reverse-phase C18 column (ACN/H₂O gradient) with UV detection at 254 nm.

  • Residual Solvents: GC-MS analysis ensures compliance with ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0°C to room temperature.

    Reduction: Lithium aluminum hydride; solventtetrahydrofuran; temperature0°C to reflux.

    Substitution: Amines or thiols; solventdichloromethane or acetonitrile; temperatureroom temperature to reflux.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The spirocyclic structure may allow the compound to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 2: Physical Properties of Selected Compounds

Compound Name Physical State Melting Point (°C) Molecular Weight Solubility Trends
This compound Solid or oil Not reported ~254.37 Moderate in polar aprotic solvents
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) White solid 89–90 257.38 Low in water, high in DCM
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate Solid Not reported 255.33 Soluble in THF, DCM
Spirotetramat Crystalline solid Not reported 373.41 Low aqueous solubility

Key Observations:

  • Melting Points: Sulfur-containing analogs (e.g., 20f) exhibit higher melting points (89–90°C) compared to non-sulfur derivatives, likely due to increased molecular symmetry .
  • Solubility: Hydrophobic substituents (e.g., tert-butyl) reduce aqueous solubility, while polar groups (e.g., hydroxyl in ) improve miscibility in polar solvents .

Stability and Reactivity

  • Boc Protection: The tert-butyl carbamate group enhances stability under acidic conditions, as seen in , where Boc-protected spirocycles withstand reduction with LiEt₃BH .
  • Hydrolytic Sensitivity: Compounds with ester groups (e.g., spirotetramat) may undergo hydrolysis under basic conditions, necessitating formulation adjustments for field use .

Biological Activity

Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is classified as a spirocyclic amine, characterized by the presence of a tert-butyl group and a carbamate functional group. The IUPAC name for this compound is tert-butyl N-{1-azaspiro[4.5]decan-8-yl}carbamate . Its synthesis typically involves the reaction of an appropriate azaspiro compound with tert-butyl isocyanate, leading to the formation of the carbamate derivative.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with spirocyclic structures have shown promising results against Gram-positive and Gram-negative bacteria. For instance, related compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant zones of inhibition in agar diffusion assays .
  • Anticonvulsant Activity : A series of substituted spiro compounds have been evaluated for their anticonvulsant properties using the maximal electroshock seizure (MES) assay. Some derivatives displayed marked activity, suggesting potential therapeutic applications in epilepsy treatment .

Case Study 1: Antimicrobial Activity

In a study involving novel spiropiperazinyl derivatives, compounds similar to this compound were synthesized and screened for antibacterial properties. Notably, two compounds exhibited antibacterial activities comparable to established antibiotics like linezolid, particularly against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

CompoundZone of Inhibition (mm)MIC (µg/mL)
Compound 8a3024
Compound 122819
Linezolid350.4

Case Study 2: Anticonvulsant Evaluation

Another study focused on the anticonvulsant activity of spiro compounds, including those structurally related to this compound. The most active derivative showed an ED50 value significantly lower than that of standard treatments like phenobarbital, indicating a strong potential for further development in epilepsy therapy .

CompoundED50 (mmol/kg)Comparison to Phenobarbital
Compound 8w0.095-fold lower
Phenobarbital-Reference

Q & A

Q. What experimental designs validate the compound’s role as a building block for bioactive molecules?

  • Biological Assays : Functionalization via Suzuki-Miyaura coupling or amidation introduces pharmacophores. Subsequent testing in kinase inhibition or cytotoxicity assays (e.g., MTT) evaluates therapeutic potential .

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